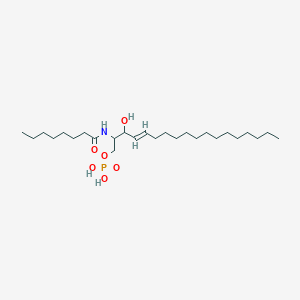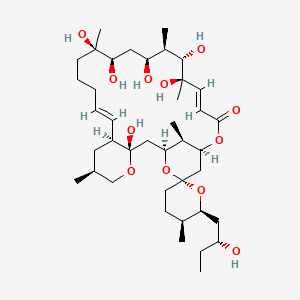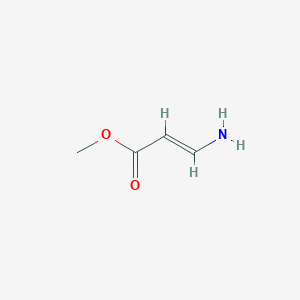
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate (10-DMPM) is a synthetic molecule with a wide range of applications in the fields of science, medicine, and industry. It is a derivative of phenothiazine, a class of compounds that are widely used as antipsychotics, antihistamines, and antiemetics. 10-DMPM has been studied for its potential use in drug delivery, as a stabilizer for proteins and peptides, and as a corrosion inhibitor. In addition, 10-DMPM has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is not yet fully understood. However, it is believed to work by forming a complex with a substrate, which then binds to the substrate and modifies its structure. This modification can then lead to changes in the substrate’s properties, such as solubility, stability, or reactivity.
Biochemical and Physiological Effects
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has been studied for its biochemical and physiological effects. It has been found to act as a surfactant, increasing the solubility of drugs and other compounds. In addition, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has been found to act as an antioxidant, reducing oxidative damage in cells. It has also been found to act as an anti-inflammatory agent, reducing inflammation in cells. Finally, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has been found to act as an anticoagulant, reducing the formation of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has a number of advantages and limitations for laboratory experiments. One of the main advantages of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is its low cost and availability. In addition, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is relatively stable and can be stored for long periods of time. However, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate can be difficult to work with, as it can be toxic and can cause skin irritation. Furthermore, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate can be difficult to dissolve in some solvents, and it can react with other compounds.
Direcciones Futuras
The potential future directions for 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate are numerous. One potential direction is to further explore its potential use as a drug delivery system. Another potential direction is to further explore its potential use as a stabilizer for proteins and peptides. Additionally, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate could be studied further for its potential use as a corrosion inhibitor, as well as its potential use as a chelating agent. Finally, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate could be studied further for its potential use as an antioxidant, anti-inflammatory agent, and anticoagulant.
Métodos De Síntesis
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate can be synthesized by a number of different methods, including reaction of 3-dimethylamino-2-methylpropylphenothiazine with maleic anhydride, reaction of 2-methyl-3-dimethylaminopropylphenothiazine with maleic anhydride, and reaction of 3-dimethylaminopropylphenothiazine with maleic anhydride. Each of these methods produces 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate with slightly different properties.
Aplicaciones Científicas De Investigación
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has a number of scientific research applications. It has been studied for its potential use in drug delivery, as a stabilizer for proteins and peptides, and as a corrosion inhibitor. It has also been studied for its ability to increase the solubility of drugs, as well as its potential to act as a chelating agent. 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has also been studied for its ability to act as a surfactant and catalyze reactions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves the reaction of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide with Maleic acid in the presence of a suitable solvent.", "Starting Materials": [ "10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide", "Maleic acid", "Suitable solvent" ], "Reaction": [ "Dissolve 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide and Maleic acid in a suitable solvent.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum.", "The resulting product is 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate." ] } | |
Número CAS |
119570-59-1 |
Nombre del producto |
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate |
Fórmula molecular |
C₂₂H₂₆N₂O₅S |
Peso molecular |
430.52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



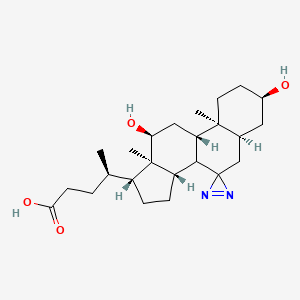


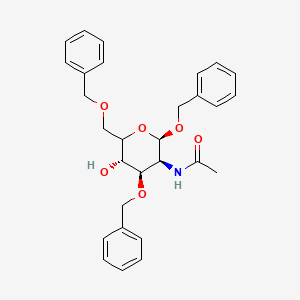

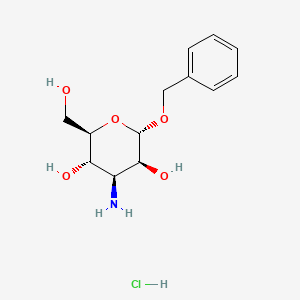
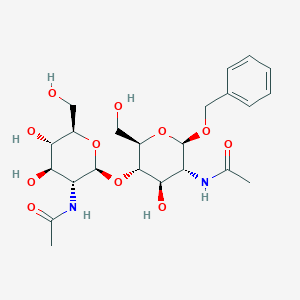
![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)


